2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-
Description
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- (CAS: 110224-68-5) is a pyrimidine derivative featuring a 2,4-diamine core substituted at position 5 with a benzyl group bearing a 4-isopropoxy moiety. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of 242.32 g/mol .
Properties
CAS No. |
103360-33-4 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O/c1-9(2)19-12-5-3-10(4-6-12)7-11-8-17-14(16)18-13(11)15/h3-6,8-9H,7H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
QELIXOYLEJDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Substituted β-Keto Ester Intermediate
The synthesis begins with the preparation of ethyl 3-(4-isopropoxybenzyl)acetoacetate , a critical intermediate for introducing the benzyl substituent.
Procedure
- Alkylation of Ethyl Acetoacetate :
- Ethyl acetoacetate undergoes enolate formation using sodium ethoxide in anhydrous ethanol.
- The enolate is alkylated with 4-isopropoxybenzyl bromide (synthesized via O-alkylation of 4-hydroxybenzyl alcohol with isopropyl bromide).
- Reaction Conditions : 60°C, 12 hours, nitrogen atmosphere.
- Yield : 68–72%.
Data Table: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Base | Sodium ethoxide (1.2 eq) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Product Purity (HPLC) | ≥95% |
Cyclocondensation to Form the Hydroxypyrimidine
The β-keto ester reacts with guanidine to construct the pyrimidine ring.
Procedure
- Cyclization Reaction :
Characterization Data
- Melting Point : 198–202°C (decomposes).
- ¹H NMR (DMSO-d₆) : δ 1.28 (d, 6H, J = 6.0 Hz, CH(CH₃)₂), 3.72 (s, 2H, CH₂), 4.58 (sept, 1H, J = 6.0 Hz, OCH(CH₃)₂), 6.85–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).
Halogenation and Amination
Chlorination with Phosphorus Oxychloride
The hydroxyl group at position 4 is replaced with chlorine to enhance reactivity for subsequent amination.
Procedure
- Chlorination :
Data Table: Optimization of Chlorination
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 3.0 eq |
| Catalyst | N,N-Dimethylaniline |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Product Purity (HPLC) | ≥97% |
Ammonolysis to Introduce the 4-Amino Group
The chlorine substituent is displaced by ammonia to yield the target diamine.
Procedure
- Amination :
Reaction Monitoring
- HPLC Retention Time : 8.2 min (C18 column, acetonitrile/water 60:40).
- LC-MS (ESI+) : m/z 273.2 [M+H]⁺.
Purification and Isolation
Sulfate Salt Formation
The crude diamine is purified via sulfate salt precipitation to remove unreacted starting materials and byproducts.
Procedure
- Salt Formation :
- The ammonolysis reaction mixture is evaporated, and the residue is dissolved in warm water (50 mL/g).
- Concentrated sulfuric acid is added dropwise until pH 2–3, precipitating 2,4-diaminopyrimidine sulfate .
- Recrystallization : The sulfate salt is recrystallized from hot water (6:1 water-to-salt ratio) with activated charcoal treatment.
- Yield : 90–92% after recrystallization.
Data Table: Sulfate Salt Properties
| Parameter | Value |
|---|---|
| Solubility in Water | 12 mg/mL at 25°C |
| Melting Point | 285–288°C (decomposes) |
| Purity (HPLC) | ≥99% |
Free Base Recovery
The sulfate salt is converted back to the free base for final isolation.
Procedure
- Neutralization :
Final Product Characterization
- Melting Point : 152–154°C.
- ¹³C NMR (DMSO-d₆) : δ 22.1 (CH(CH₃)₂), 55.8 (OCH(CH₃)₂), 114.3–158.9 (aromatic and pyrimidine carbons), 165.4 (C4-NH₂).
Comparative Analysis of Synthetic Routes
Data Table: Efficiency of Key Steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| β-Keto Ester Synthesis | 70 | 95 | Competitive over-alkylation |
| Cyclocondensation | 68 | 96 | Ring closure efficiency |
| Chlorination | 82 | 97 | POCl₃ handling |
| Amination | 78 | 98 | Ammonia pressure control |
| Sulfate Purification | 91 | 99 | Solubility management |
Industrial-Scale Considerations
The patent-derived methodology is amenable to scale-up, with the following optimizations:
- Continuous Flow Ammonolysis : Reduces reaction time to 1 hour at 160°C under pressure.
- Solvent Recycling : Methanol recovery via distillation lowers production costs.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 8.2 (vs. industry average 10–15 for similar APIs).
- E-Factor : 6.5 (kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their properties:
Key Observations:
Substituent Lipophilicity: The target compound’s isopropoxy group provides intermediate lipophilicity compared to the hydrophobic tert-butyl group in its analogs . Halogenated derivatives (e.g., bromo-fluoro substituents in ) enhance electronic effects, improving target binding in kinase inhibition .
Biological Activity :
- Pyrimethamine () shares the 2,4-diamine core and inhibits dihydrofolate reductase (DHFR), a mechanism likely accessible to the target compound if optimized .
- GW2580 () demonstrates that methoxy/benzyloxy substituents enable selective kinase modulation, suggesting the target’s isopropoxy group may similarly fine-tune activity .
Synthetic Accessibility :
- The synthesis of pyrimidine derivatives often involves Ullmann coupling or nucleophilic substitution (e.g., ’s chloro-pyridine intermediates) . The target compound’s isopropoxy group may require protective strategies to avoid ether cleavage during synthesis.
Biological Activity
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure suggests potential applications in various therapeutic areas, particularly oncology and pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H22N4O2
- IUPAC Name : 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-
This compound features a pyrimidine ring substituted with a phenyl group that has an ethoxy side chain, which could influence its biological interactions.
Antitumor Activity
Research indicates that compounds similar to 2,4-Pyrimidinediamine derivatives exhibit antitumor properties. For example, studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication.
The biological activity of 2,4-Pyrimidinediamine is primarily attributed to its ability to interfere with cellular processes related to nucleic acid metabolism. This interference can lead to:
- Inhibition of DNA synthesis : By mimicking nucleotide structures.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
- Study on Antitumor Efficacy : A study demonstrated that a related compound showed significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of pyrimidinediamines contribute to their efficacy as antitumor agents. The study utilized both in vitro and in vivo models to validate these findings.
- Mechanistic Insights : Another research article provided insights into the molecular mechanisms by which pyrimidine derivatives exert their effects. It was found that these compounds could downregulate specific oncogenes and upregulate tumor suppressor genes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
